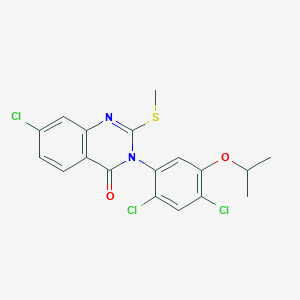

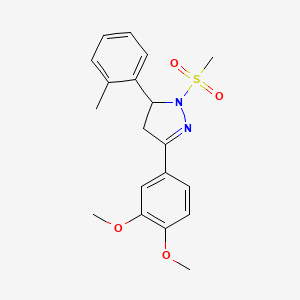

![molecular formula C12H10N4O2S B3016779 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid CAS No. 333787-61-4](/img/structure/B3016779.png)

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid is a derivative of triazinoindole, which is a heterocyclic compound. The structure of this compound suggests that it contains a triazinoindole moiety linked to a propanoic acid group through a sulfanyl (thioether) linkage. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related triazinoindole derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles, involves the interaction with iodine leading to various iodomethylthiazolo and methylthiazolo derivatives . Although the exact synthesis of this compound is not described, it is likely that similar synthetic strategies could be employed, possibly involving the introduction of the propanoic acid group in a subsequent step.

Molecular Structure Analysis

The molecular structure of triazinoindole derivatives has been studied using X-ray diffraction, which reveals the crystalline nature of these compounds . The structure optimization based on density functional theory (DFT) can provide detailed information about the geometry of the molecule, which is crucial for understanding its reactivity and interactions .

Chemical Reactions Analysis

The intramolecular cyclization of triazinoindole derivatives under the influence of concentrated sulfuric acid leads to linear annelated products . This suggests that the compound may also undergo similar cyclization reactions under appropriate conditions, potentially leading to the formation of complex polycyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazinoindole derivatives can be studied using various spectroscopic methods, including FT-IR, FT-Raman, and NMR . These techniques provide information about the vibrational frequencies, molecular geometry, and electronic properties such as HOMO and LUMO energies. Additionally, thermogravimetric analysis can be used to study the thermal behavior of these compounds . The solvolysis of related sulfonate esters has been investigated, revealing insights into the reaction mechanisms and the influence of solvent and salt effects .

Applications De Recherche Scientifique

Chemical Reactions and Derivatives

- 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid and its derivatives exhibit interesting chemical properties, such as reacting with iodine and bromine to form derivatives of dihydro-thiazolo-triazino-indolium halides. These derivatives have been structurally characterized using techniques like NMR spectroscopy (Rybakova et al., 2015).

- The heterocyclization reactions of these compounds can vary based on the presence of alkali or sulfuric acid, leading to different structural formations at various atomic positions (Rybakova et al., 2013).

Synthesis and Applications in Medicine

- There is research indicating the synthesis of new series of N-aryl derivatives of this compound, demonstrating promising antimicrobial, antidepressant, and anticonvulsant activities. These studies are crucial for developing new therapeutic agents (Shruthi et al., 2015).

Chemical Structure and Synthesis Techniques

- The synthesis techniques for these compounds often involve condensation reactions and reactions with various reagents, leading to the formation of different fused heterocyclic derivatives. These processes and the resulting compounds are extensively characterized using spectroscopic and analytical methods (Younes et al., 1987).

Pharmacological Potential

- Studies have also explored the design and synthesis of halo-substituted derivatives of this compound. These derivatives have shown significant anticonvulsant activity in preclinical models, highlighting their potential in pharmacology (Kumar et al., 2014).

Antimicrobial and Antibacterial Properties

- Some derivatives of this compound have demonstrated notable antimicrobial and antibacterial activities, suggesting their use in treating various infections (Ali et al., 2016).

Propriétés

IUPAC Name |

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c1-6(11(17)18)19-12-14-10-9(15-16-12)7-4-2-3-5-8(7)13-10/h2-6H,1H3,(H,17,18)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTNNCKCADYSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)

![Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016710.png)

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)